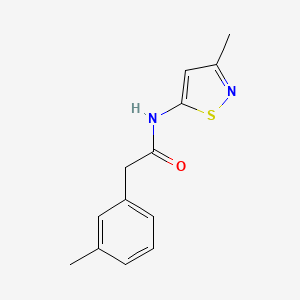![molecular formula C16H16F2N2O2 B6446279 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine CAS No. 2549036-59-9](/img/structure/B6446279.png)
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine is a synthetic organic compound characterized by the presence of a pyridine ring and an azetidine moiety linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring through an ether linkage, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-{[4-(methoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine
- 4-[(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine
Uniqueness
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
4-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c17-16(18)22-13-3-1-12(2-4-13)9-20-10-15(11-20)21-14-5-7-19-8-6-14/h1-8,15-16H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZJILISPIIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)
![4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446270.png)
![4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446275.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446276.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446285.png)
![4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6446289.png)
![2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446297.png)
